tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1707369-78-5
VCID: VC7096476
InChI: InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)16(23)20-15(21-19)13-7-5-6-8-14(13)25-4/h5-8H,9-12H2,1-4H3,(H,20,21,23)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3OC
Molecular Formula: C19H25N3O4
Molecular Weight: 359.426

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

CAS No.: 1707369-78-5

Cat. No.: VC7096476

Molecular Formula: C19H25N3O4

Molecular Weight: 359.426

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate - 1707369-78-5

Specification

CAS No. 1707369-78-5
Molecular Formula C19H25N3O4
Molecular Weight 359.426
IUPAC Name tert-butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Standard InChI InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)16(23)20-15(21-19)13-7-5-6-8-14(13)25-4/h5-8H,9-12H2,1-4H3,(H,20,21,23)
Standard InChI Key LWDSZRGARCWGRA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,3,8-triazaspiro[4.5]decane family, featuring a spiro junction between a piperidine ring and a five-membered lactam ring. Key structural elements include:

  • Spirocyclic Core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 8.

  • 2-Methoxyphenyl Group: Aromatic substituent at position 2, distinguished by a methoxy (-OCH₃) group at the ortho position.

  • Boc Protection: A tert-butoxycarbonyl group at position 8, commonly employed to stabilize amines during synthetic processes .

Comparative analysis with the 4-methoxyphenyl analog (CAS 931313-78-9) reveals that the methoxy group’s position significantly influences electronic and steric properties. For instance, ortho-substitution may hinder rotational freedom and alter intermolecular interactions compared to para-substituted analogs .

Synthetic Methodologies

General Routes to Spirocyclic Triazaspiro Systems

Patent DE102004014296A1 outlines synthetic strategies for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which share structural homology with the target compound . Key steps include:

  • Spirocyclization: Formation of the spiro center via intramolecular cyclization of appropriately substituted precursors.

  • Acylation: Introduction of the Boc group using tert-butyl dicarbonate under basic conditions.

  • Functionalization: Coupling of the 2-methoxyphenyl moiety via Ullmann or Buchwald-Hartwig amination .

A representative synthetic pathway is summarized below:

Table 1: Synthetic Steps for 1,3,8-Triazaspiro[4.5]decane Derivatives

StepReaction TypeReagents/ConditionsYield (%)Reference
1SpirocyclizationK₂CO₃, DMF, 80°C65–78
2Boc Protection(Boc)₂O, DMAP, CH₂Cl₂85–92
3Aryl CouplingCuI, L-proline, K₃PO₄, DMSO50–60

Challenges in Ortho-Substitution

Introducing substituents at the ortho position of the phenyl ring often necessitates stringent conditions due to steric hindrance. Microwave-assisted synthesis and transition metal catalysis (e.g., palladium) have been employed to enhance regioselectivity and yields in analogous systems .

Physicochemical Properties

Spectral Characterization

While experimental data for the 2-methoxy isomer are scarce, its 4-methoxy counterpart (CAS 931313-78-9) provides a useful benchmark :

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of methoxy).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.80 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aromatic).

  • MS (ESI+): m/z 359.42 [M+H]⁺ .

The 2-methoxy isomer is expected to exhibit upfield shifts for aromatic protons adjacent to the methoxy group due to anisotropic effects.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

  • Stability: The Boc group confers stability under basic conditions but is labile in acidic environments .

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